4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide
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Overview
Description
4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C16H17Cl2NO2S and a molecular weight of 358.28 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3,4-dichloroaniline under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a tool to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:
- 4-tert-butyl-N-(2,4-dichlorophenyl)benzenesulfonamide
- 4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide
- 4-tert-butyl-N-(2,5-dichlorophenyl)benzenesulfonamide
These compounds share similar structural features but differ in the position and number of chlorine atoms on the phenyl ring. The unique combination of tert-butyl and dichlorophenyl groups in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)19-12-6-9-14(17)15(18)10-12/h4-10,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQIFXLWMZCTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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